2-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)acetamide
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Overview
Description
2-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenyl group and a chloromethoxyphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)acetamide typically involves the reaction of 4-bromoaniline with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired acetamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Substitution: Products with different halogen or functional group substitutions.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)methanol
- 2-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)methylamine
Uniqueness
2-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H13BrClNO2 |
---|---|
Molecular Weight |
354.62 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H13BrClNO2/c1-20-14-7-6-12(17)9-13(14)18-15(19)8-10-2-4-11(16)5-3-10/h2-7,9H,8H2,1H3,(H,18,19) |
InChI Key |
NXSDSZZXHDBJSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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